Tosufloxacin hydrochloride

Antimicrobial Susceptibility Testing Gram-Positive Infections Fluoroquinolone Potency

Source Tosufloxacin hydrochloride (CAS 104051-69-6)—the fluoroquinolone with proven 4- to 8-fold greater potency than ciprofloxacin against anaerobes and markedly lower MICs against Staphylococcus aureus. Its hydrochloride counterion enables dissolution studies where salt form critically influences solubility. Ideal for PK/PD resistance modelling and broad-spectrum antimicrobial screening. Procure this specific salt for robust, reproducible in vitro data.

Molecular Formula C19H16ClF3N4O3
Molecular Weight 440.8 g/mol
CAS No. 104051-69-6
Cat. No. B1681347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosufloxacin hydrochloride
CAS104051-69-6
Synonyms7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
7-(3-aminopyrrolin-1-yl)-1-(2,4-diflurophenyl)-1.4-dihydro-6-fluoro-4-oxo-1,8-napthyridine-3-carboxylic acid
A 60969
A 61827
A-60969
A-61827
A-64730
T 3262
T-3262
tosufloxacin
tosufloxacin citric anhydride
tosufloxacin tosilate
tosufloxacin, 4-toluene sulfonate
Molecular FormulaC19H16ClF3N4O3
Molecular Weight440.8 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl
InChIInChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H
InChIKeyCIHZSSCESOLBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tosufloxacin Hydrochloride CAS 104051-69-6: A High-Potency Fluoroquinolone for Gram-Positive and Anaerobic Research Applications


Tosufloxacin hydrochloride (CAS 104051-69-6), also known as A-61827, is a third-generation fluoroquinolone antibacterial agent that functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV [1]. It exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, with particularly enhanced potency against staphylococci, streptococci, and enterococci [2]. Unlike its more widely used tosylate salt form (tosufloxacin tosylate hydrate, T-3262), the hydrochloride salt offers distinct physicochemical properties that may influence its suitability for certain in vitro assays, dissolution studies, and research applications where the counterion is a critical variable .

Why Tosufloxacin Hydrochloride Cannot Be Replaced by Generic Ciprofloxacin or Levofloxacin


Generic substitution among fluoroquinolones is scientifically invalid due to significant, quantifiable differences in their antimicrobial spectra, intrinsic potency, and resistance profiles. While ciprofloxacin and levofloxacin are widely used, they exhibit weaker activity against critical Gram-positive pathogens, including staphylococci, streptococci, and enterococci, as well as against clinically important anaerobes [1]. For instance, tosufloxacin demonstrates 4- to 8-fold greater potency than ciprofloxacin against certain anaerobic bacteria and a markedly lower minimum inhibitory concentration (MIC) against Staphylococcus aureus [2]. Furthermore, the hydrochloride salt form of tosufloxacin may possess distinct dissolution and stability characteristics compared to the more common tosylate salt, making it an essential tool for specific formulation or analytical research [3].

Quantitative Evidence Guide: How Tosufloxacin Hydrochloride Outperforms Key Comparators


Superior Gram-Positive Potency Against Staphylococci, Streptococci, and Enterococci

In a direct head-to-head comparison, tosufloxacin demonstrated the highest potency among tested fluoroquinolones against major Gram-positive pathogens. Specifically, the Minimum Inhibitory Concentration (MIC) range for tosufloxacin against staphylococci was 0.016-0.25 mg/L, which was lower than that of ciprofloxacin and temafloxacin [1]. This superior activity extends to streptococci and enterococci, confirming its enhanced utility for targeting these difficult-to-treat Gram-positive organisms [1].

Antimicrobial Susceptibility Testing Gram-Positive Infections Fluoroquinolone Potency

Four- to Eight-Fold Enhanced Activity Against Anaerobic Bacteria Compared to Levofloxacin and Ciprofloxacin

Tosufloxacin exhibits significantly enhanced activity against anaerobic bacteria, a common limitation of older fluoroquinolones. In a cross-study analysis, tosufloxacin was 4- to 8-fold more active than both levofloxacin and ciprofloxacin against a panel of clinically relevant anaerobic species [1]. The MIC90 values for tosufloxacin against key pathogens like Bacteroides fragilis (0.78 µg/mL) and Peptostreptococcus asaccharolyticus (0.39 µg/mL) were substantially lower than those reported for comparators [1].

Anaerobic Microbiology Bacteroides Infections Fluoroquinolone Susceptibility

Superior In Vitro Activity Against Key Enteric and Diarrheal Pathogens

A comparative study against bacterial pathogens of diarrhea found that tosufloxacin hydrochloride (A-60969 HCl) was the most active agent among several quinolones tested against Salmonella spp., Shigella spp., Campylobacter spp., Aeromonas hydrophila, and Vibrio spp. [1]. The study concluded that tosufloxacin's enhanced activity against these organisms, which are often less susceptible to other fluoroquinolones, positions it as a valuable tool for gastrointestinal research [1].

Enteric Infections Gastrointestinal Pathogens Fluoroquinolone Susceptibility

PK/PD Model Demonstrates Superior Bactericidal Activity and Lower Resistance Risk Against Streptococcus pneumoniae

An in vitro pharmacokinetic-pharmacodynamic model simulating human serum concentrations demonstrated that tosufloxacin is superior to levofloxacin in bactericidal activity against Streptococcus pneumoniae, including a quinolone-susceptible strain [1]. At clinically relevant dosages, tosufloxacin achieved greater area under the killing curve (AAKC) and a shorter time to 99.9% kill (99.9% KT) [1]. Crucially, tosufloxacin regimens did not result in the isolation of resistant mutants, whereas exposure to levofloxacin led to the outgrowth of parC mutants with reduced susceptibility [1].

Pharmacodynamics Resistance Suppression Streptococcus pneumoniae

Optimal Research and Industrial Use Cases for Tosufloxacin Hydrochloride (CAS 104051-69-6)


In Vitro Susceptibility Screening for Gram-Positive and Anaerobic Pathogens

Due to its superior potency against staphylococci, streptococci, and enterococci, as well as its 4- to 8-fold enhanced activity against anaerobes, tosufloxacin hydrochloride is an ideal positive control or reference compound for antimicrobial susceptibility testing panels focused on these organisms [1] [2]. Its low MIC values allow for a wider dynamic range in assays.

Pharmacodynamic and Resistance Suppression Studies with Streptococcus pneumoniae

The demonstrated superiority of tosufloxacin over levofloxacin in PK/PD models, particularly in achieving faster bacterial killing and suppressing the emergence of resistant mutants, makes it the fluoroquinolone of choice for mechanistic studies on resistance and for validating new PK/PD models [3].

Gastrointestinal Pathogen Research

Given its status as the most active quinolone against a broad panel of enteric pathogens, tosufloxacin hydrochloride is a key tool for researchers investigating Campylobacter, Salmonella, and Shigella infections, as well as for screening new therapeutic candidates against these organisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tosufloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.